3-cyclopropyl-4-methoxyaniline
Description
Significance of Arylamine Scaffolds in Modern Organic Synthesis
Arylamine scaffolds are fundamental building blocks in the synthesis of a vast array of organic molecules. Their prevalence stems from their versatile reactivity and their presence as a core structural motif in numerous pharmaceuticals, agrochemicals, and materials. researchgate.netnih.govresearchgate.net The development of efficient methods for constructing C-N bonds to create these scaffolds, such as the Buchwald-Hartwig and Chan-Lam couplings, has been a major focus of chemical research. nih.govchemrxiv.org These methods have revolutionized the ability of chemists to synthesize complex arylamines with high precision. researchgate.net The demand for new and improved synthetic routes to arylamines continues to grow, driven by the need for novel compounds with specific biological activities or material properties. researchgate.netresearchandmarkets.comintelmarketresearch.com
Unique Chemical Properties and Reactivity of Cyclopropane (B1198618) Moieties in Aromatic Systems
The incorporation of a cyclopropane ring into an aromatic system imparts a unique set of chemical and physical properties to the molecule. unl.ptresearchgate.net The high ring strain of the cyclopropyl (B3062369) group leads to C-C bonds with significant p-character, allowing for electronic conjugation with an adjacent aromatic ring. unl.ptburnschemistry.commdpi.com This interaction can influence the electron density of the aromatic system, affecting its reactivity in various chemical transformations. unl.ptcdnsciencepub.com Furthermore, the rigid, three-dimensional structure of the cyclopropyl group can be used to lock molecules into specific conformations, a valuable tool in drug design and the study of structure-activity relationships. unl.ptresearchgate.net The presence of a cyclopropyl group can also impact a molecule's metabolic stability and permeability, making it a desirable feature in medicinal chemistry. researchgate.netacs.org
Historical Context of Methoxyaniline and Cyclopropyl-Containing Compounds in Chemical Research
Methoxyanilines, such as o-, m-, and p-anisidine, have a long history in chemical research, primarily as intermediates in the synthesis of dyes and pigments. ontosight.aiwikipedia.orgontosight.ai Their synthesis and reactivity have been extensively studied, providing a foundational understanding for the development of more complex aniline (B41778) derivatives. ontosight.aiwikipedia.org
The study of cyclopropane-containing compounds dates back to the late 19th century with the first synthesis of cyclopropane itself. burnschemistry.com For many years, these strained rings were primarily of academic interest. However, the discovery of naturally occurring molecules containing cyclopropane rings, some with potent biological activities, spurred significant research into their synthesis and properties. researchgate.netmarquette.edu The development of reactions like the Simmons-Smith cyclopropanation made these motifs more accessible for synthetic chemists. burnschemistry.com In recent decades, the cyclopropyl group has become a common feature in medicinal chemistry, valued for its ability to fine-tune the properties of drug candidates. researchgate.netacs.org
Research Landscape and Emerging Trends in Substituted Anilines
The field of substituted anilines is dynamic, with several key trends shaping current research. A major focus is the development of more sustainable and environmentally friendly synthetic methods. researchandmarkets.comintelmarketresearch.com This includes the exploration of bio-based feedstocks for aniline production and the use of greener catalytic systems. researchandmarkets.comintelmarketresearch.com Another significant trend is the synthesis of aniline derivatives with novel substitution patterns to explore new areas of chemical space. acs.org This is particularly relevant in drug discovery, where the isosteric replacement of anilines with other saturated carbocycles is being investigated to mitigate potential metabolic liabilities. acs.org Furthermore, there is a growing interest in the late-stage functionalization of complex molecules containing aniline moieties, allowing for the rapid generation of diverse compound libraries for biological screening. nih.govresearchgate.net The development of photocatalytic methods for arylamine synthesis represents another burgeoning area of research. chemrxiv.org
Scope and Objectives of Academic Inquiry into 3-Cyclopropyl-4-methoxyaniline
Academic inquiry into this compound is driven by the desire to understand how the combination of the cyclopropyl and methoxy (B1213986) substituents on the aniline core influences its chemical and physical properties. Research efforts are likely focused on several key areas:
Synthesis: Developing efficient and scalable synthetic routes to this compound is a primary objective. This may involve exploring various catalytic cross-coupling strategies or novel ring-forming reactions.
Characterization: Thoroughly characterizing the spectroscopic and physicochemical properties of the molecule is crucial for understanding its behavior. This includes detailed analysis of its NMR, IR, and mass spectra, as well as determination of properties like its pKa and oxidation potential.
Reactivity Studies: Investigating the reactivity of this compound in a range of chemical transformations will reveal the electronic and steric influence of its substituents. This could involve studying its behavior in electrophilic aromatic substitution, N-alkylation, or metal-catalyzed coupling reactions.
Potential Applications: Given the prevalence of substituted anilines in medicinal chemistry and materials science, a key objective is to explore the potential of this compound as a building block for novel compounds with interesting biological or material properties.
Data and Properties of this compound
Below are tables summarizing some of the known data for this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2097172-53-5 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C10H13NO | sigmaaldrich.com |
| Molecular Weight | 163.22 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI Key | WLLQORREGAXXHP-UHFFFAOYSA-N | sigmaaldrich.com |
Table 2: Related Aniline Compounds and their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Chloro-3-cyclopropyl-5-methoxyaniline | 940948-36-7 | C10H12ClNO | 197.66 |
| 3-cyclopropyl-4-fluoro-N-methoxyaniline | Not Available | C10H12FNO | 181.21 |
| N-cyclopropyl-4-methoxyaniline | 263244-95-7 | C10H13NO | 163.22 |
| 4-Cyclopropyl-3-methoxyaniline | Not Available | C10H13NO | 163.22 |
| 3-(cyclopropylmethoxy)-4-methoxyaniline | Not Available | C11H15NO2 | 193.24 |
| 3-Chloro-N-(1-cyclopropylethyl)-4-methoxyaniline | 1021008-32-1 | C12H16ClNO | 225.71 |
| 2-Cyclopropyl-5-methoxyaniline | Not Available | C10H13NO | 163.22 |
| o-Anisidine | 90-04-0 | C7H9NO | 123.15 |
| m-Anisidine | 536-90-3 | C7H9NO | 123.15 |
| p-Anisidine | 104-94-9 | C7H9NO | 123.15 |
Properties
CAS No. |
2097172-53-5 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Applications of 3 Cyclopropyl 4 Methoxyaniline As a Building Block
Synthesis of Complex Polycyclic Architectures
The incorporation of aniline (B41778) derivatives into larger, complex polycyclic systems is a known strategy in organic synthesis. beilstein-journals.org However, the literature search did not yield any specific instances where 3-cyclopropyl-4-methoxyaniline was used as a key building block for the construction of such complex polycyclic architectures.
Role in the Synthesis of Functional Materials (excluding biological activity)
Aniline derivatives can be precursors to polymers and other functional materials. However, no documents were found that describe the use of this compound in the synthesis of functional materials for applications outside of the biological realm.
Preparation of Advanced Synthetic Intermediates for Organic Synthesis
Substituted anilines are fundamental intermediates in organic synthesis, often undergoing transformations like diazotization followed by substitution (Sandmeyer reaction) or serving as precursors for cross-coupling reactions. While this compound can theoretically serve as such an intermediate, no specific research was found detailing its conversion into other advanced synthetic intermediates for broader applications in organic synthesis.
Analytical and Spectroscopic Characterization Methodologies in 3 Cyclopropyl 4 Methoxyaniline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 3-cyclopropyl-4-methoxyaniline, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic, methoxy (B1213986), amine, and cyclopropyl (B3062369) protons. The aromatic protons would appear as a set of multiplets in the downfield region, characteristic of a substituted benzene (B151609) ring. The methoxy group protons would present as a sharp singlet, typically around 3.8 ppm. acdlabs.com The amine (NH₂) protons are expected to show a broad singlet, the chemical shift of which can vary depending on solvent and concentration. jove.comjove.com The cyclopropyl protons would produce complex multiplets in the upfield region, a result of their unique geometry and spin-spin coupling. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The aromatic carbons would show several signals in the typical aromatic region (110-160 ppm), with carbons attached to the oxygen and nitrogen atoms appearing further downfield. The methoxy carbon gives a characteristic signal around 55-60 ppm. acdlabs.comresearchgate.netnih.gov The carbons of the cyclopropyl group are highly shielded and would appear in the upfield region of the spectrum. nih.gov
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to assign the complex splitting patterns of the aromatic and cyclopropyl protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the individual ¹H and ¹³C spectra.
Interactive Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| Aromatic (C-H) | 6.5 - 7.0 | Multiplet (m) | 3H |
| Amine (NH₂) | 3.5 - 4.5 (variable) | Broad Singlet (br s) | 2H |
| Methoxy (OCH₃) | ~3.8 | Singlet (s) | 3H |
| Cyclopropyl (CH) | 1.7 - 2.0 | Multiplet (m) | 1H |
| Cyclopropyl (CH₂) | 0.5 - 1.0 | Multiplet (m) | 4H |
Interactive Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Expected Chemical Shift (δ, ppm) |
| Aromatic (C-O) | 145 - 155 |
| Aromatic (C-N) | 135 - 145 |
| Aromatic (C-C₃H₅) | 125 - 135 |
| Aromatic (C-H) | 110 - 120 |
| Methoxy (OCH₃) | 55 - 60 |
| Cyclopropyl (CH) | 15 - 20 |
| Cyclopropyl (CH₂) | 5 - 10 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃NO), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass, which is calculated to be 163.0997 g/mol .
Electron Ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The fragmentation pattern provides valuable structural information. The molecular ion peak (M⁺) would be observed at m/z 163. Aromatic amines are known to produce an intense molecular ion peak. whitman.edu Key fragmentation pathways for this molecule would likely involve:
Loss of a methyl radical (•CH₃) from the methoxy group, leading to a significant fragment at m/z 148. youtube.comchegg.com
Loss of a hydrogen atom from the amine group, resulting in a peak at m/z 162 ([M-1]⁺). whitman.edu
Cleavage of the cyclopropyl ring , which can lead to a series of characteristic smaller fragments.
Loss of HCN from the aniline (B41778) ring structure following initial fragmentation, a common pathway for anilines, which could lead to ions such as C₅H₆⁺. whitman.eduacs.orgacs.org
Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 163 | [C₁₀H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 162 | [C₁₀H₁₂NO]⁺ | Loss of H• from NH₂ |
| 148 | [C₉H₁₀NO]⁺ | Loss of •CH₃ from OCH₃ |
| 120 | [C₈H₁₀N]⁺ | Loss of •CH₃ and CO |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its amine, aromatic, ether, and cyclopropyl moieties.
N-H Stretching: As a primary aromatic amine, two distinct, sharp bands are expected in the region of 3350-3450 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations. libretexts.orgorgchemboulder.comwikieducator.org
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-H bonds of the cyclopropyl group also have a characteristic absorption in this region, often around 3080-3000 cm⁻¹. docbrown.info Aliphatic C-H stretching from the methoxy group would be observed just below 3000 cm⁻¹.
N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is found in the 1580-1650 cm⁻¹ region. orgchemboulder.comresearchgate.net
C=C Stretching: Aromatic ring C=C stretching vibrations would result in one or more bands in the 1450-1600 cm⁻¹ range.
C-O Stretching: A strong absorption corresponding to the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹. wikieducator.org
C-N Stretching: The aromatic C-N stretching vibration typically gives rise to a band in the 1250-1335 cm⁻¹ region. orgchemboulder.com
Cyclopropyl Ring Vibrations: The cyclopropane (B1198618) ring itself has characteristic skeletal vibrations, often including a band near 1020 cm⁻¹. docbrown.info
Interactive Table 4: Expected IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Primary Aromatic Amine | 3350 - 3450 (two bands) | Medium, Sharp |
| C-H Stretch | Aromatic & Cyclopropyl | 3000 - 3100 | Medium |
| C-H Stretch | Methoxy (aliphatic) | 2850 - 2960 | Medium |
| N-H Bend | Primary Amine | 1580 - 1650 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |
| C-O Stretch | Aryl Ether | ~1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, which are both auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. Substituted anilines typically show two main absorption bands. researchgate.netresearchgate.net The primary band (E-band) appears at a shorter wavelength, while the secondary band (B-band), which shows more fine structure, appears at a longer wavelength. The exact position of the absorption maxima (λ_max) is influenced by the solvent polarity.
Interactive Table 5: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Typical λ_max Range (nm) | Solvent |
| π → π* (Primary Band) | 230 - 250 | Ethanol/Methanol (B129727) |
| π → π* (Secondary Band) | 280 - 310 | Ethanol/Methanol |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous confirmation of its structure. The analysis would yield precise data on bond lengths, bond angles, and torsional angles within the molecule. This would definitively establish the connectivity and stereochemistry, including the orientation of the cyclopropyl and methoxy groups relative to the aniline ring. Furthermore, crystallographic data reveals information about the intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing in the solid state.
Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC, SFC)
Chromatographic methods are essential for separating this compound from reaction impurities and for assessing its final purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and a buffered aqueous solution, would be suitable for separating the target compound from more polar or less polar impurities. nih.govlcms.cznih.gov Detection is typically achieved using a UV detector set to one of the compound's absorption maxima.
Gas Chromatography (GC): GC is another effective technique for purity assessment, particularly for volatile and thermally stable compounds like aniline derivatives. epa.govresearchgate.netd-nb.info The sample is vaporized and passed through a capillary column (e.g., SE-54 or OV-17). epa.govresearchgate.net A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, providing a powerful tool for both purity assessment and impurity identification. nih.govmdpi.com
Supercritical Fluid Chromatography (SFC): SFC can be an alternative to HPLC, often providing faster separations and using more environmentally benign mobile phases (supercritical CO₂). It is particularly useful for preparative separations to isolate pure material.
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Efficient Synthesis
The development of efficient synthetic routes is paramount. Future research should focus on novel catalytic systems that offer high yields, selectivity, and operational simplicity for the synthesis of 3-cyclopropyl-4-methoxyaniline and its derivatives.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for forming the C-N bond between an aryl halide and cyclopropylamine (B47189). acs.orgnih.govresearchgate.net Recent advancements have introduced highly active and air-stable palladium precatalysts that are effective for the challenging arylation of cyclopropylamine. acs.orgnih.gov These catalysts, often employing sterically demanding and electron-rich phosphine (B1218219) ligands, can tolerate a wide range of functional groups and may be adapted for the synthesis of this compound. acs.org Future work could explore the optimization of these palladium catalysts to achieve even milder reaction conditions and broader substrate scope. acs.org
Copper-catalyzed reactions also present a promising avenue. For instance, copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid has been demonstrated. Further investigation into copper catalysis could lead to more cost-effective and environmentally friendly synthetic methods.
Table 1: Comparison of Catalytic Systems for N-Arylation of Cyclopropylamines
| Catalyst System | Ligand Type | Key Advantages | Potential for this compound |
|---|---|---|---|
| Palladium | Buchwald-Hartwig type phosphines (e.g., BrettPhos, YPhos) | High activity, broad functional group tolerance, effective for challenging substrates. acs.orgacs.org | High potential for efficient and selective synthesis. |
Development of Asymmetric Synthesis Methodologies
The introduction of chirality can significantly impact the biological activity of molecules. Developing asymmetric methods to synthesize chiral analogues of this compound is a critical area for future research. The cyclopropylamine moiety itself can be a source of chirality.
Enantioselective synthesis of cyclopropylamines can be achieved through various strategies. Copper-catalyzed three-component cyclopropene (B1174273) alkenylamination has been shown to produce polysubstituted chiral cyclopropylamines with high enantioselectivity. nih.gov This method could potentially be adapted to create chiral precursors for this compound.
Another approach involves the asymmetric Simmons-Smith cyclopropanation reaction, which utilizes chiral ligands to induce enantioselectivity. nih.gov Research into novel chiral ligands for transition metal-catalyzed cyclopropanation is an active field and could yield methodologies applicable to this specific target. Furthermore, copper-catalyzed hydroamination of cyclopropenes with nitrogen-containing heterocycles has been reported to proceed with high enantiocontrol, suggesting that similar strategies could be developed for anilines. nih.gov
Advanced Mechanistic Studies using Modern Spectroscopic and Computational Tools
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Modern spectroscopic techniques and computational chemistry are powerful tools for elucidating the intricate details of chemical transformations.
For the synthesis of this compound, computational studies using Density Functional Theory (DFT) can provide valuable insights into the mechanisms of catalytic cyclopropanation and C-N bond formation. nih.govacs.orgmdpi.comnih.govacs.org Such studies can help in understanding the role of catalysts and ligands, predicting stereochemical outcomes, and identifying key transition states. nih.govacs.orgmdpi.com For example, DFT calculations have been used to investigate the mechanism of rhodium-catalyzed cyclopropanation and the Simmons-Smith reaction, revealing factors that control stereoselectivity. nih.govacs.org
Spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reaction progress and identify intermediates in real-time. For studying the reactivity of the final compound, techniques like laser flash photolysis can be used to investigate the formation and lifetime of transient species, such as radical cations, which are implicated in the ring-opening of N-cyclopropylanilines. acs.orgresearchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, higher reproducibility, and the potential for automation. acs.orgsyrris.com Integrating the synthesis of this compound into a continuous flow process could significantly enhance its production efficiency.
The synthesis of cyclopropylamine itself has been successfully demonstrated in a continuous-flow microreaction system, achieving high yields with short residence times. acs.orgamanote.com Similarly, the reduction of nitroaromatics to anilines, a common step in aniline (B41778) synthesis, has been efficiently carried out in continuous packed-bed reactors. nih.govacs.orgacs.org These precedents strongly suggest that a multi-step flow synthesis of this compound is feasible.
Automated synthesis platforms, combined with flow chemistry, can accelerate the discovery and optimization of new derivatives. syrris.comresearchgate.net Such systems can rapidly screen different reaction conditions and starting materials, leading to the efficient generation of compound libraries for biological screening.
Table 2: Potential Advantages of Flow Synthesis for this compound
| Feature | Benefit |
|---|---|
| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. acs.org |
| Improved Control | Precise control over temperature, pressure, and residence time leads to higher selectivity and yields. researchgate.net |
| Scalability | Seamless scaling from laboratory to production scale without extensive re-optimization. syrris.com |
Discovery of New Chemical Transformations Leveraging Cyclopropyl-Aniline Reactivity
The unique electronic and steric properties of the cyclopropyl (B3062369) group in N-cyclopropylanilines give rise to distinct reactivity patterns that can be exploited for novel chemical transformations. A key reaction of this moiety is the irreversible ring-opening of the cyclopropane (B1198618) ring upon single-electron transfer (SET) oxidation, which generates a stable distonic radical cation. acs.orgresearchgate.net
This ring-opening reactivity has been utilized in the development of mechanistic probes for oxidative processes but also holds significant potential for synthetic applications. acs.orgresearchgate.netsigmaaldrich.com Future research could explore harnessing this reactivity in radical-mediated cyclization or annulation reactions to construct more complex molecular scaffolds. beilstein-journals.orgnih.gov The influence of the methoxy (B1213986) substituent on the aniline ring on the rate and pathway of this ring-opening process is an area ripe for investigation, as electron-donating groups are known to stabilize the initial radical cation. acs.org
Furthermore, the development of new catalytic systems that can selectively activate the C-C bonds of the cyclopropane ring or the C-N bond could lead to unprecedented chemical transformations and provide access to novel molecular architectures.
Sustainable and Environmentally Benign Synthetic Routes
Green chemistry principles are increasingly important in modern chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods.
Other green chemistry strategies to explore include the use of safer, renewable solvents, minimizing waste generation through atom-economical reactions, and developing catalytic systems that operate under milder conditions with lower catalyst loadings. mdpi.comacs.orgresearchgate.netmdpi.com The synthesis of substituted anilines and cyclic amines has been demonstrated using one-pot, microwave-assisted, and solvent-free conditions, all of which contribute to a greener chemical process. mdpi.comrsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 3-cyclopropyl-4-methoxyaniline in academic research?
- Methodological Answer : The synthesis typically involves introducing the cyclopropyl group via cross-coupling reactions. For example, palladium-catalyzed Buchwald-Hartwig amination can be adapted from analogous protocols used for 4-aminoquinoline derivatives . Key steps include:
-
Cyclopropane ring formation : Use cyclopropanation reagents (e.g., Simmons-Smith reagents) on pre-functionalized intermediates.
-
Methoxy group retention : Protect the methoxy group during reactions using trimethylsilyl (TMS) groups to prevent demethylation.
-
Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures high purity.
Reaction Step Key Conditions Yield (Typical) Cyclopropanation CH₂I₂/Zn(Cu), 0°C→RT 60–70% Amine protection Boc₂O, DMAP, DCM >90%
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methoxy group appears as a singlet (~δ 3.8 ppm), while cyclopropyl protons show characteristic splitting (δ 0.8–1.2 ppm) .
- IR Spectroscopy : Confirm the presence of NH₂ (3350–3450 cm⁻¹) and methoxy (1250 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 178.1) .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence the electronic and steric properties of this compound in electrophilic substitution reactions?
- Methodological Answer :
-
Electronic Effects : The cyclopropyl group acts as an electron donor via hyperconjugation, increasing electron density on the aromatic ring. This enhances reactivity in electrophilic substitutions (e.g., nitration) at the para position relative to the methoxy group .
-
Steric Hindrance : The cyclopropane ring’s rigidity may hinder access to the amine group, necessitating optimized reaction conditions (e.g., low temperature, bulky solvents). Computational modeling (DFT) can predict regioselectivity .
Reaction Observed Regioselectivity Theoretical Prediction Nitration Para to NH₂ Meta/para mix (DFT)
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across studies?
- Methodological Answer :
- Data Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature). For example, inconsistent IC₅₀ values in enzyme inhibition assays may arise from variations in buffer systems .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare datasets. For instance, bioactivity discrepancies between in vitro and in vivo models may require mixed-effects modeling .
- Mechanistic Clarification : Use molecular docking (AutoDock Vina) to validate binding modes against protein targets, resolving conflicts between activity and structural data .
Q. How can researchers design experiments to study the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactors to monitor oxidative degradation (e.g., CYP450-mediated demethylation). LC-MS quantifies metabolites .
- In Vivo Pharmacokinetics : Administer the compound intravenously/orally to rodents. Collect plasma samples at intervals (0–24 hr) and analyze via HPLC-UV .
- Data Interpretation : Compare half-life (t₁/₂) and AUC values across species. Adjust dosing regimens if interspecies metabolic differences exceed 2-fold .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Controlled Replication : Measure solubility in DMSO, ethanol, and hexane using standardized protocols (e.g., shake-flask method at 25°C).
- Structural Analysis : Correlate solubility with computational logP values (ChemAxon or ACD/Labs). Contradictions may arise from impurities or polymorphic forms .
- Reporting Standards : Adhere to journal guidelines (e.g., Medicinal Chemistry Research) for detailed solvent purity and temperature documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
